2-tert-Butyl-6-(chloromethyl)-4-nitrophenol
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Overview
Description
2-tert-Butyl-6-(chloromethyl)-4-nitrophenol is an organic compound with a complex structure that includes a tert-butyl group, a chloromethyl group, and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-(chloromethyl)-4-nitrophenol typically involves multiple steps. One common method includes the nitration of 2-tert-butylphenol to introduce the nitro group, followed by chloromethylation to add the chloromethyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and formaldehyde with hydrochloric acid for chloromethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-6-(chloromethyl)-4-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or amines can react with the chloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-tert-Butyl-6-(aminomethyl)-4-nitrophenol.
Scientific Research Applications
2-tert-Butyl-6-(chloromethyl)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its reactive groups.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-(chloromethyl)-4-nitrophenol involves its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. These interactions can affect molecular targets such as enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-4-nitrophenol
- 2-tert-Butyl-6-methyl-4-nitrophenol
- 2-tert-Butyl-6-(bromomethyl)-4-nitrophenol
Uniqueness
2-tert-Butyl-6-(chloromethyl)-4-nitrophenol is unique due to the presence of both a chloromethyl and a nitro group on the same aromatic ring
Properties
CAS No. |
80116-29-6 |
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Molecular Formula |
C11H14ClNO3 |
Molecular Weight |
243.68 g/mol |
IUPAC Name |
2-tert-butyl-6-(chloromethyl)-4-nitrophenol |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)9-5-8(13(15)16)4-7(6-12)10(9)14/h4-5,14H,6H2,1-3H3 |
InChI Key |
WKAORQCUIGAGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
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